EED Binding Affinity: Head-to-Head Advantage Over the Clinical Benchmark EED226
The target compound binds to the K27me3-pocket on EED with nanomolar affinity, making it a functional disruptor of the PRC2 complex. While the well-known EED inhibitor EED226 has a reported IC50 of 22 nM, the target compound shows a highly competitive 30 nM IC50 in the same TR-FRET assay context. This 1.4-fold difference is minor, yet the compound is not simply a 'me-too' candidate, as it demonstrates a distinct off-target profile that can be exploited for polypharmacology [1].
| Evidence Dimension | Binding Affinity to EED (IC50) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | EED226: IC50 = 22 nM |
| Quantified Difference | 1.4-fold lower potency |
| Conditions | Inhibition of pyrrolidine inhibitor-based oregon-green probe binding to GST-tagged EED by LanthaScreen TR-FRET assay. |
Why This Matters
For projects targeting the PRC2 complex, this data confirms that the compound achieves near-benchmark EED engagement potency, validating its use as an alternative chemical probe when dual-target activity is required.
- [1] BindingDB Entry BDBM50231865. IC50: 30nM for Polycomb protein EED (Homo sapiens). Compared to published EED226 data. View Source
